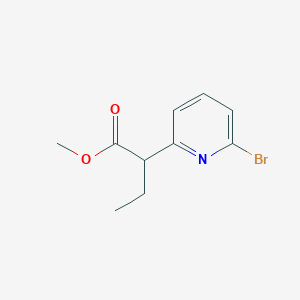
Methyl 2-(6-bromopyridin-2-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-bromopyridin-2-yl)butanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and a butanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromopyridin-2-yl)butanoate typically involves the bromination of 2-pyridine followed by esterification. One common method includes:
Bromination: 2-pyridine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position.
Esterification: The brominated pyridine is then reacted with butanoic acid and methanol in the presence of an acid catalyst to form the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination.
Batch Esterification: Conducting the esterification in large batch reactors to produce the desired ester in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-bromopyridin-2-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The pyridine ring can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of Methyl 2-(6-bromopyridin-2-yl)butanol.
Oxidation: Formation of pyridine N-oxide derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(6-bromopyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-bromopyridin-2-yl)butanoate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(6-chloropyridin-2-yl)butanoate
- Methyl 2-(6-fluoropyridin-2-yl)butanoate
- Methyl 2-(6-iodopyridin-2-yl)butanoate
Uniqueness
Methyl 2-(6-bromopyridin-2-yl)butanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H12BrNO2 |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
methyl 2-(6-bromopyridin-2-yl)butanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-3-7(10(13)14-2)8-5-4-6-9(11)12-8/h4-7H,3H2,1-2H3 |
Clave InChI |
HWZCQAIJSQBETP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=NC(=CC=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772131.png)
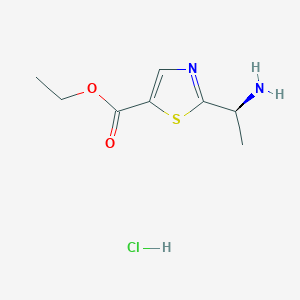
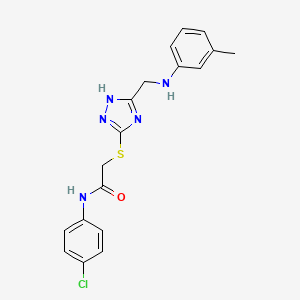
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)

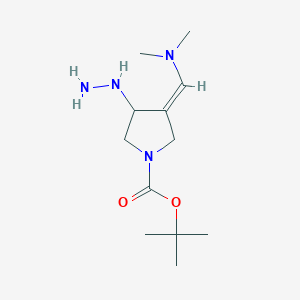



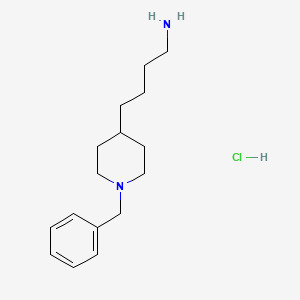
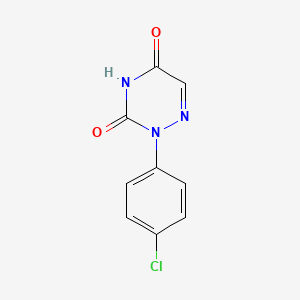
![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)

